1-(2H-1,3-benzodioxole-5-carbonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine
Description
1-(2H-1,3-benzodioxole-5-carbonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine: is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-10-17-18-15(23-10)12-3-2-6-19(8-12)16(20)11-4-5-13-14(7-11)22-9-21-13/h4-5,7,12H,2-3,6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOBDKWHWYVWJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various halides .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly practices.
Chemical Reactions Analysis
Types of Reactions: 1-(2H-1,3-benzodioxole-5-carbonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .
Biology and Medicine: In the field of biology and medicine, 1-(2H-1,3-benzodioxole-5-carbonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine has shown promise as a potential therapeutic agent. Research has focused on its anticancer properties, with studies indicating its ability to inhibit the growth of certain cancer cell lines .
Industry: In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure makes it a candidate for applications in material science and nanotechnology .
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine involves its interaction with specific molecular targets and pathways. In anticancer research, it has been found to cause cell cycle arrest and induce apoptosis in cancer cells. This is achieved through the modulation of microtubule assembly and the suppression of tubulin polymerization .
Comparison with Similar Compounds
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one
- N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines
Uniqueness: Compared to these similar compounds, 1-(2H-1,3-benzodioxole-5-carbonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a versatile compound in scientific research .
Biological Activity
The compound 1-(2H-1,3-benzodioxole-5-carbonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine is a complex organic molecule that has garnered attention due to its potential biological activities. Its structure features a piperidine ring substituted with a benzodioxole moiety and a thiadiazole group, suggesting diverse interactions with biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.
- Molecular Formula : C15H16N4O3S
- Molecular Weight : 332.38 g/mol
- Structural Features : The presence of multiple functional groups in the compound's structure indicates potential for various biological activities.
Antimicrobial Properties
Research indicates that This compound exhibits significant antimicrobial activity. Studies have shown that compounds with similar structural features possess efficacy against various microorganisms:
| Microorganism | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition | |
| Candida albicans | Moderate inhibition | |
| Escherichia coli | Limited activity |
The mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth.
Anticancer Properties
The anticancer potential of this compound is particularly noteworthy. Preliminary studies suggest that it may induce apoptosis in cancer cells through the following mechanisms:
- Inhibition of Cell Proliferation : The compound may inhibit key enzymes involved in cell cycle regulation.
- Modulation of Signal Transduction Pathways : It might interact with receptors or enzymes that regulate cellular signaling pathways.
Case Study: Cancer Cell Line Evaluation
A study evaluated the effects of the compound on various cancer cell lines, including HepG2 (liver cancer) and DLD (colon cancer). The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 15 | Apoptosis induction |
| DLD | 20 | Cell cycle arrest |
These findings suggest that the compound could serve as a lead for developing novel anticancer agents.
The biological activity of This compound is likely mediated through its interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for DNA replication or repair.
- Receptor Binding : It could bind to receptors involved in cell signaling pathways, altering their activity and leading to downstream effects such as apoptosis.
Q & A
Q. What are the optimal synthetic routes for 1-(2H-1,3-benzodioxole-5-carbonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine?
The synthesis involves multi-step reactions starting with functionalization of the piperidine ring. Key steps include:
- Coupling reactions : The benzodioxole carbonyl group is introduced via amide bond formation between 2H-1,3-benzodioxole-5-carboxylic acid and the piperidine amine group, often using coupling agents like EDCI or HOBt .
- Thiadiazole substitution : The 5-methyl-1,3,4-thiadiazole moiety is introduced through nucleophilic substitution or cyclization reactions. Microwave-assisted synthesis may enhance yields .
- Purification : Column chromatography or recrystallization ensures purity, critical for reproducible biological testing .
Q. How is the compound structurally characterized in academic research?
Advanced spectroscopic and computational methods are employed:
Q. What preliminary biological assays are recommended for this compound?
Initial screening focuses on:
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Enzyme inhibition : Testing against kinases or proteases due to the thiadiazole group’s affinity for ATP-binding pockets .
- Solubility and stability : HPLC-based assays in PBS or simulated physiological fluids .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored?
SAR studies involve:
-
Substituent variation : Modifying the benzodioxole’s methyl group or thiadiazole’s sulfur atom to assess bioactivity shifts. For example, replacing 5-methyl with 5-ethyl alters metabolic stability .
-
Pharmacophore mapping : Computational docking (e.g., AutoDock Vina) identifies critical interactions with targets like cyclooxygenase-2 (COX-2) .
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Data table :
Modification Biological Activity (IC, μM) Target 5-Methyl thiadiazole 12.3 ± 1.2 COX-2 5-Ethyl thiadiazole 18.9 ± 2.1 COX-2 Benzodioxole → Benzofuran Inactive COX-2
Q. What strategies resolve contradictions in reported bioactivity data?
Discrepancies often arise from:
- Purity issues : Impurities >95% by HPLC may skew results. Reproduce synthesis with rigorous quality control .
- Assay conditions : Varying pH or serum content in cell culture media can alter compound efficacy. Standardize protocols across labs .
- Metabolic interference : Use liver microsome assays to identify rapid degradation pathways .
Q. How are molecular interactions with biological targets validated experimentally?
- Surface plasmon resonance (SPR) : Measures binding kinetics (K) to purified proteins .
- Cryo-EM/X-ray co-crystallography : Resolves binding modes of the thiadiazole-piperidine core in enzyme active sites .
- Knockdown models : siRNA silencing of suspected targets (e.g., EGFR) confirms on-mechanism activity .
Q. What computational methods predict metabolic pathways for this compound?
- In silico tools : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolism sites (e.g., oxidation of the piperidine ring) .
- Isotope labeling : -labeled compound tracks metabolite formation in hepatocyte assays .
Methodological Challenges and Solutions
Q. How are low yields in the final coupling step addressed?
- Optimize reaction conditions : Use DMF as a solvent at 80°C with 2.5 eq. of coupling agent .
- Microwave assistance : Reduces reaction time from 24 hrs to 2 hrs, improving yield from 45% to 72% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
